

# PDM-08 in Combination with Chemotherapy: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PDM-08   |           |
| Cat. No.:            | B3064325 | Get Quote |

Efforts to generate detailed application notes and protocols for the combination treatment of **PDM-08** with chemotherapy have been unsuccessful due to a lack of publicly available scientific literature and clinical trial data on this specific therapeutic approach.

Extensive searches of available databases have revealed information on a Phase I clinical trial for an investigational drug designated as PDM08 (NCT01380249), sponsored by Prodimed S.A.[1][2]. This compound is identified as a synthetic derivative of pyroglutamic acid with a proposed immune-mediated mechanism of action[1][3]. The trial, which focused on patients with advanced solid tumors, was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of PDM08 as a standalone agent[2][4].

Notably, the eligibility criteria for this Phase I study explicitly excluded patients who had received chemotherapy within the four weeks prior to the first dose of PDM08[4]. This indicates that the initial clinical investigation of PDM08 did not involve its concurrent use with chemotherapeutic agents.

Preclinical data mentioned in the context of the clinical trial highlight PDM08's antitumor activity in various cancer models, including renal, colon, lung, prostate, and breast cancer[4]. However, specific details regarding preclinical studies investigating PDM08 in combination with chemotherapy are not available in the public domain.

At present, there is no retrievable data to support the creation of detailed application notes, experimental protocols, or quantitative data summaries for the use of **PDM-08** in combination with chemotherapy. The core requirements of the request, including data presentation in tables



and the creation of signaling pathway and workflow diagrams, cannot be fulfilled without foundational research and clinical data that is not currently available.

## Summary of Available Information on PDM08 (Monotherapy)

While information on combination therapy is unavailable, the following details on PDM08 as a single agent have been gathered from the aforementioned clinical trial information:

- Compound: A synthetic derivative of pyroglutamic acid[1].
- Proposed Mechanism of Action: Believed to exert its antitumor effects through an immune response-mediated mechanism, as it shows a lack of direct effect on tumor cells in preclinical models[1][3].
- Clinical Development: Has undergone a Phase I, open-label, dose-escalation study in adult patients with advanced solid tumors (NCT01380249)[1][2][4].
- Administration: In the Phase I trial, PDM08 was administered twice a week in four-week cycles[1].
- Status: The clinical trial is listed as completed[2].

Researchers, scientists, and drug development professionals interested in the therapeutic potential of **PDM-08** are encouraged to monitor for future publications or clinical trial announcements from the sponsoring organization, Prodimed S.A., which may include investigations into combination therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. ASCO – American Society of Clinical Oncology [asco.org]



- 2. PDM08 Clinical Trial in Advanced Solid Tumors [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [PDM-08 in Combination with Chemotherapy: Information Not Publicly Available]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3064325#pdm-08-treatment-in-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com